

physical and chemical properties of 1-Bromo-2,4-dimethylbenzene

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Compound of Interest

Compound Name: **1-Bromo-2,4-dimethylbenzene**

Cat. No.: **B107640**

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An In-depth Technical Guide to 1-Bromo-2,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4-dimethylbenzene, also known as 4-bromo-m-xylene, is an important halogenated aromatic compound. Its utility in organic synthesis is significant, primarily serving as a versatile intermediate for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its key chemical reactions. The information presented herein is intended to be a valuable resource for professionals in research, and drug development.

Physicochemical Properties

1-Bromo-2,4-dimethylbenzene is a colorless to yellow liquid at room temperature.^[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Key Identifiers for 1-Bromo-2,4-dimethylbenzene

Identifier	Value
CAS Number	583-70-0 [2] [3]
Molecular Formula	C ₈ H ₉ Br [2] [3]
Molecular Weight	185.06 g/mol [2] [3]
IUPAC Name	1-bromo-2,4-dimethylbenzene [2]
Synonyms	4-Bromo-m-xylene, 2,4-Dimethylbromobenzene, 4-Bromo-1,3-dimethylbenzene [1] [2] [3]
InChI	InChI=1S/C8H9Br/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3 [2]
InChIKey	YSFLQVNTBBUKEA-UHFFFAOYSA-N [2]
SMILES	CC1=CC(=C(C=C1)Br)C [2]

Table 2: Physical Properties of 1-Bromo-2,4-dimethylbenzene

Property	Value	Reference
Appearance	Colorless to yellow liquid	[1]
Boiling Point	214 °C	[3]
Melting Point	-17 °C	[4]
Density	1.37 g/mL at 25 °C	[3]
Refractive Index (n ₂₀ /D)	1.551	[3]
Solubility	Insoluble in water	

Table 3: Spectroscopic Data for 1-Bromo-2,4-dimethylbenzene

Spectrum Type	Key Data
¹ H NMR (CDCl ₃)	This is a predicted spectrum based on general principles and data for similar compounds. - Aromatic Protons: Signals expected in the range of δ 7.0-7.4 ppm. - Methyl Protons: Two singlets expected around δ 2.2-2.4 ppm.
¹³ C NMR (126 MHz, CDCl ₃)	δ (ppm): 137.4, 137.0, 132.0, 131.7, 128.1, 121.5, 22.8, 20.8
Infrared (IR)	Characteristic peaks would include: - C-H stretching (aromatic and aliphatic) - C=C stretching (aromatic) - C-Br stretching
Mass Spectrometry (MS)	Molecular Ion (M ⁺) peaks expected at m/z 184 and 186 (due to bromine isotopes).

Logical Relationship of Key Identifiers

Caption: Key identifiers for **1-Bromo-2,4-dimethylbenzene**.

Experimental Protocols

Synthesis of 1-Bromo-2,4-dimethylbenzene via Bromination of m-Xylene

This protocol describes the direct bromination of m-xylene using bromine in the presence of a catalyst.

Materials:

- m-Xylene
- Bromine
- Iron filings or anhydrous ferric chloride (catalyst)
- Dichloromethane (solvent, optional)

- 5% Sodium hydroxide solution
- Saturated sodium bisulfite solution
- Anhydrous magnesium sulfate or calcium chloride (drying agent)

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), place m-xylene and a catalytic amount of iron filings or ferric chloride.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add bromine dropwise from the dropping funnel with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C.
- After the addition is complete, allow the mixture to stir at room temperature for several hours or until the red color of bromine disappears.
- Quench the reaction by slowly adding water.
- Transfer the mixture to a separatory funnel. Wash the organic layer successively with water, 5% sodium hydroxide solution (to remove unreacted bromine and HBr), and saturated sodium bisulfite solution (if necessary, to remove residual bromine).
- Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or calcium chloride.
- Filter to remove the drying agent.
- Purify the crude product by fractional distillation under reduced pressure to obtain **1-Bromo-2,4-dimethylbenzene**.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **1-Bromo-2,4-dimethylbenzene** in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (General):

- Spectrometer: 400 MHz or higher
- ^1H NMR:
 - Pulse Angle: 30-45°
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16
- ^{13}C NMR:
 - Proton-decoupled
 - Pulse Angle: 30-45°
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024 or more, depending on concentration

FT-IR Spectroscopy

Sample Preparation:

- For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

Instrument Parameters (General):

- Spectrometer: Fourier Transform Infrared Spectrometer
- Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

GC-MS Analysis

Sample Preparation:

- Prepare a dilute solution of **1-Bromo-2,4-dimethylbenzene** (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

Instrument Parameters (General):

- Gas Chromatograph:
 - Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).
 - Inlet Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

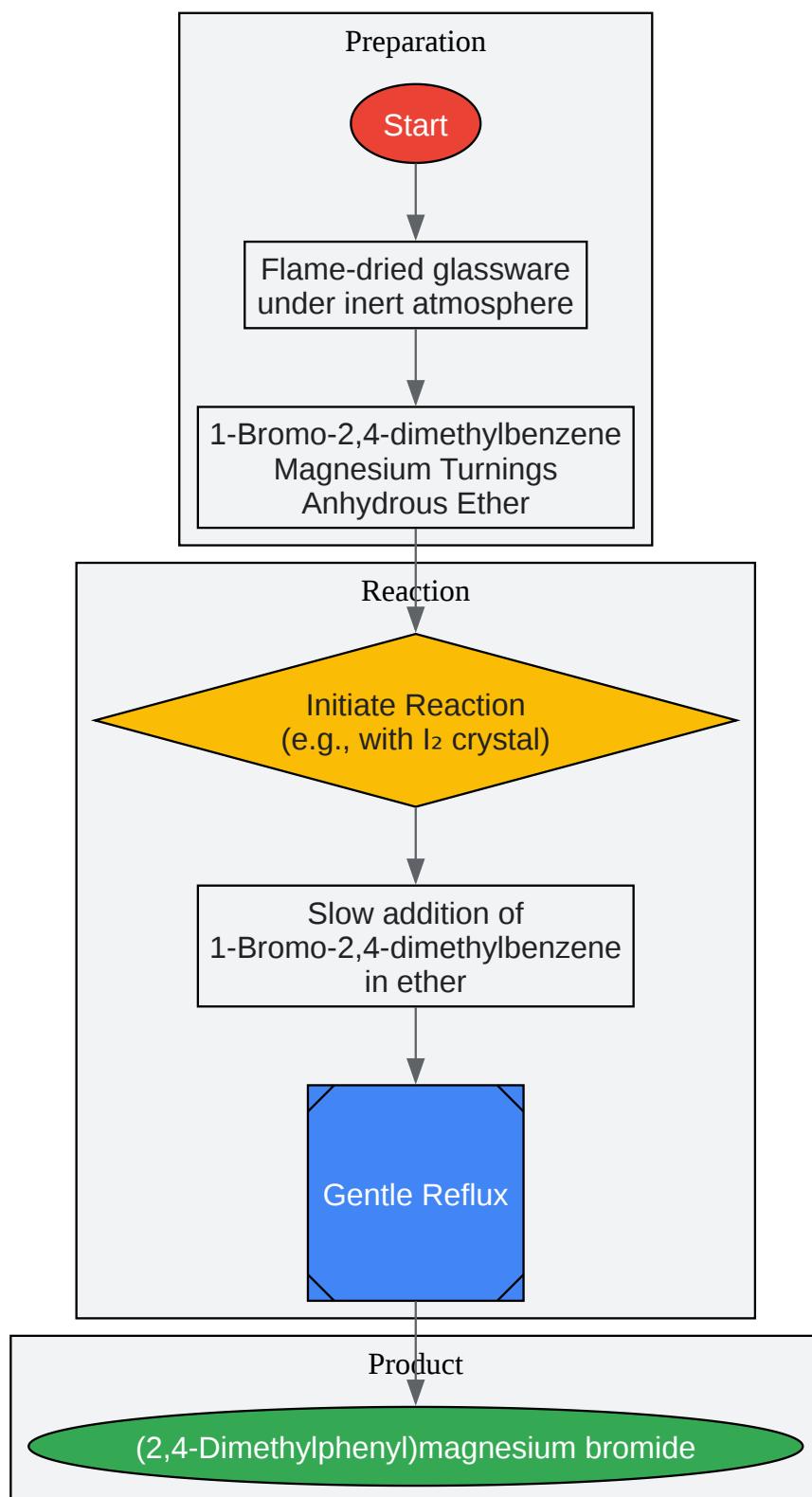
- Scan Range: A suitable range to detect the molecular ion and fragment ions (e.g., 40-300 m/z).

Chemical Properties and Reactions

1-Bromo-2,4-dimethylbenzene is a reactive compound that participates in a variety of organic transformations, most notably in the formation of organometallic reagents and in cross-coupling reactions.

Grignard Reagent Formation

Aryl bromides are common precursors for the synthesis of Grignard reagents. The resulting organomagnesium compound is a potent nucleophile and a strong base.



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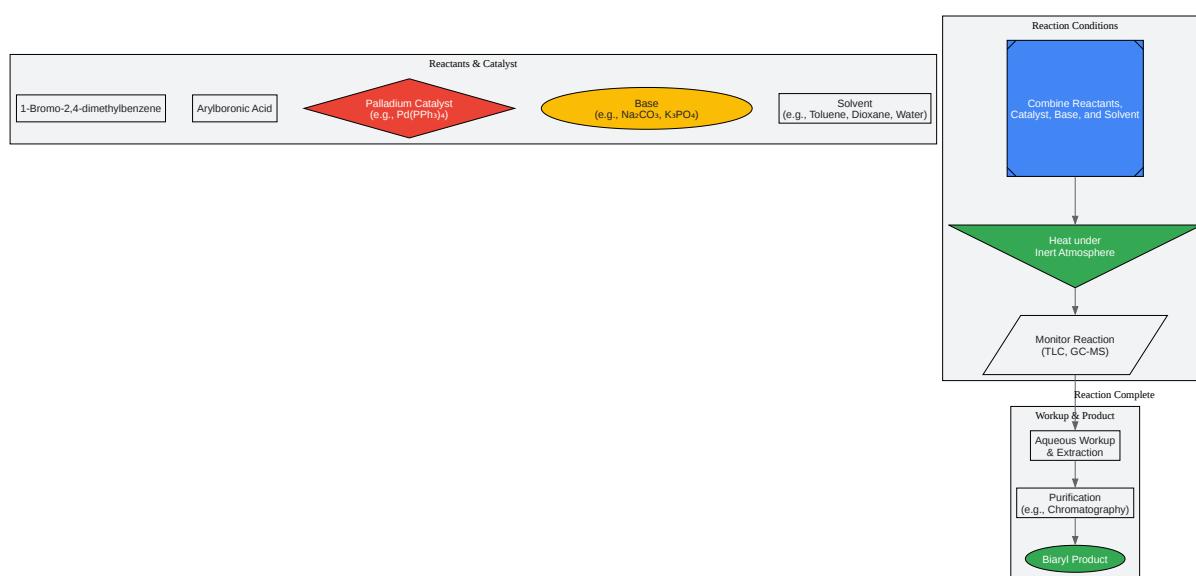
Caption: Workflow for Grignard reagent formation.

Experimental Protocol for Grignard Reagent Formation:

- Assemble a flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
- Place magnesium turnings in the flask and add a small crystal of iodine.
- Gently heat the flask under a stream of inert gas to activate the magnesium.
- Allow the flask to cool, then add a small amount of anhydrous diethyl ether or THF.
- Dissolve **1-Bromo-2,4-dimethylbenzene** in anhydrous ether in the dropping funnel.
- Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).
- Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, the reaction mixture can be heated to reflux for a short period to ensure complete reaction. The resulting grey solution of the Grignard reagent is then used in subsequent reactions.

Suzuki Coupling Reaction

1-Bromo-2,4-dimethylbenzene is an excellent substrate for palladium-catalyzed Suzuki cross-coupling reactions, allowing for the formation of biaryl compounds.



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Caption: Workflow for a typical Suzuki coupling reaction.

Experimental Protocol for Suzuki Coupling:

- In a reaction vessel, combine **1-Bromo-2,4-dimethylbenzene**, an arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 1-5 mol%), and a base (e.g., sodium carbonate, potassium phosphate, 2-3 equivalents).
- Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane and water).
- Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
- Heat the mixture to a temperature typically between 80-110 °C with stirring under an inert atmosphere.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.
- Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
- Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Conclusion

1-Bromo-2,4-dimethylbenzene is a valuable building block in organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in key transformations such as Grignard reagent formation and Suzuki cross-coupling reactions, make it an indispensable tool for the synthesis of a wide range of more complex molecules. The experimental protocols provided in this guide offer a practical framework for the synthesis, analysis, and utilization of this important chemical intermediate. As with all chemical procedures, appropriate safety

precautions should be taken when handling **1-Bromo-2,4-dimethylbenzene** and the reagents described herein.

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- To cite this document: BenchChem. [physical and chemical properties of 1-Bromo-2,4-dimethylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107640#physical-and-chemical-properties-of-1-bromo-2-4-dimethylbenzene>]

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